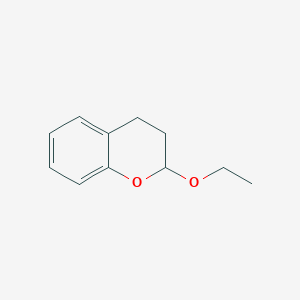

2-Ethoxychroman

Overview

Description

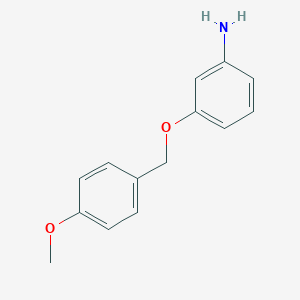

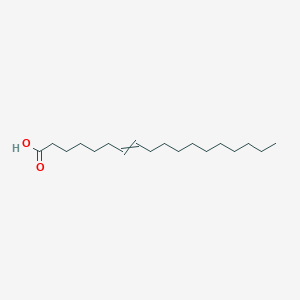

2-Ethoxychroman is a chemical compound with the molecular formula C11H14O2 . It contains 27 atoms in total, including 14 Hydrogen atoms, 11 Carbon atoms, and 2 Oxygen atoms . It also contains 28 bonds, including 14 non-Hydrogen bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ether, and 1 aromatic ether .

Molecular Structure Analysis

As mentioned earlier, this compound has a complex structure with multiple bonds and rings . It contains 2 six-membered rings and 1 ten-membered ring. It also has 1 aliphatic ether and 1 aromatic ether . The detailed molecular structure would require more specific information or advanced analytical techniques to elucidate.

Scientific Research Applications

Fluorescent Dyes and Molecular Sensors

- 2-Ethoxychroman derivatives, such as 3-hydroxychromones (3HCs), are fluorescent dyes responsive to solvent perturbations, exhibiting shifts and changes in emission spectra. These compounds are significant in the development of molecular sensors. Changes in their structure, like substituting 2-phenyl for 2-(2-benzo[b]furanyl), can dramatically alter their excited state intramolecular proton transfer (ESIPT) behavior, enhancing their application in two-band fluorescent sensors (Klymchenko et al., 2003).

Synthesis of Substituted Chromans

- This compound is used in novel synthetic routes for creating substituted chromans. For example, 2-(2-Methoxyethoxy)-toluene and 2-(2-dimethylaminoethoxy)-toluene, when lithiated, lead to new syntheses of 2-ethylchroman, demonstrating the compound's utility in organic synthesis (Wilkinson et al., 2008).

Organic Chemistry Research

- In organic chemistry, this compound is involved in reactions leading to various molecular structures. For instance, the synthesis of 5-methoxychroman-3-one from 2′-hydroxy-6′-methoxyphenylacetic acid ethyl ester, involving organocopper complex formation, indicates its role in complex organic reactions (Velkov et al., 1997).

Chromone Derivatives in Natural Products

- New 2-(2-Phenylethyl) chromones, derivatives of this compound, were isolated from Bothriochloa ischaemum, a plant species. These compounds, characterized by spectroscopic analysis, highlight the role of this compound derivatives in the study of natural products (Wang et al., 2001).

Catalysts and Inhibitors in Biochemistry

- Certain derivatives of this compound, like 2-Ethoxyethaneseleninic acid, have been utilized to synthesize compounds with significant biochemical applications. For instance, a family of 5-uridinyl derivatives of this compound showed submicromolar inhibition of human and malarial orotate phosphoribosyltransferase, underscoring its potential in medicinal chemistry (Abdo et al., 2010).

Safety and Hazards

According to a safety data sheet, 2-Ethoxychroman is classified as having acute toxicity when ingested (Category 4, H302), causes skin irritation (Category 2, H315), causes serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It’s advised to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Properties

IUPAC Name |

2-ethoxy-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-12-11-8-7-9-5-3-4-6-10(9)13-11/h3-6,11H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPALXIFLOLAXEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559350 | |

| Record name | 2-Ethoxy-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10419-35-9 | |

| Record name | 2-Ethoxy-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-ethoxychroman used to study the mechanism of the designed G-quadruplex alkylating agents?

A1: this compound itself doesn't directly interact with G-quadruplexes. Instead, it serves as a valuable tool for studying the mechanism of the newly developed alkylating agents. The agents, naphthalene diimides tethered to quinone-methide precursors, are activated at 40°C, generating reactive quinone-methide intermediates. These intermediates are highly electrophilic and can form covalent bonds with DNA. To confirm the involvement of quinone-methide in the alkylation process, researchers introduced this compound into the reaction mixture. This compound acts as a trapping agent, reacting with the quinone-methide intermediate via a hetero Diels-Alder [4+2] cycloaddition reaction []. This trapping reaction effectively captures the transient intermediate, providing strong evidence for its presence and role in the alkylation mechanism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B174803.png)